molecular formula C9H9BrN2O B13051824 3-Bromo-7-methoxy-2-methylimidazo[1,2-A]pyridine

3-Bromo-7-methoxy-2-methylimidazo[1,2-A]pyridine

Katalognummer: B13051824
Molekulargewicht: 241.08 g/mol
InChI-Schlüssel: BJBWABGDTSUMRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Bromo-7-methoxy-2-methylimidazo[1,2-a]pyridine is a high-value brominated heterocyclic building block specifically designed for advanced research and development. Its molecular structure incorporates bromine at the 3-position, a strategic handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the rapid synthesis of diverse compound libraries for biological screening . The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, featured in numerous marketed drugs and bioactive molecules for its wide range of applications, including as analgesics, anticancer agents, and anxiolytics . The methoxy substituent at the 7-position can significantly influence the compound's electronic properties, which is critical for fine-tuning photophysical behavior . This makes the compound of particular interest in materials science for the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and other photonic devices . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C9H9BrN2O

Molekulargewicht

241.08 g/mol

IUPAC-Name

3-bromo-7-methoxy-2-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C9H9BrN2O/c1-6-9(10)12-4-3-7(13-2)5-8(12)11-6/h3-5H,1-2H3

InChI-Schlüssel

BJBWABGDTSUMRE-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N2C=CC(=CC2=N1)OC)Br

Herkunft des Produkts

United States
Foundational & Exploratory

Architectural Mastery of the Imidazo[1,2-a]pyridine Scaffold: A Technical Whitepaper on 3-Bromo-7-methoxy-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine pharmacophore represents a privileged bicyclic heterocycle in modern medicinal chemistry. Recognized globally as the core structural motif in blockbuster therapeutics such as the GABA-A receptor agonist Zolpidem, this scaffold offers exceptional metabolic stability and versatile binding modalities. This whitepaper provides an in-depth technical analysis of a highly functionalized intermediate: 3-Bromo-7-methoxy-2-methylimidazo[1,2-a]pyridine . By acting as a bifunctional building block, the electrophilic C3-bromo handle enables late-stage diversification, while the 7-methoxy and 2-methyl groups fine-tune the electronic and steric profile of the molecule [3].

Chemical Identity & Registry Clarification

Expertise Note on Nomenclature: In chemical informatics, precise CAS registry identification is paramount. The compound name 3-Bromo-7-methoxy-2-methylimidazo[1,2-a]pyridine is frequently conflated with CAS number 342613-73-4 . However, CAS 342613-73-4 corresponds to the des-methyl analog, 3-Bromo-7-methoxyimidazo[1,2-a]pyridine [1]. The 2-methyl substituted derivative is formally registered under CAS 1263057-59-5 [2]. This guide focuses on the synthetic and physicochemical nuances of the 2-methyl variant, while providing comparative data for the des-methyl scaffold.

Quantitative Physicochemical Data

To facilitate structural comparison and experimental planning, the quantitative parameters of both derivatives are summarized below:

ParameterDes-Methyl Derivative2-Methyl Derivative
Chemical Name 3-Bromo-7-methoxyimidazo[1,2-a]pyridine3-Bromo-7-methoxy-2-methylimidazo[1,2-a]pyridine
CAS Registry Number 342613-73-41263057-59-5
Molecular Formula C 8​ H 7​ BrN 2​ OC 9​ H 9​ BrN 2​ O
Molecular Weight 227.06 g/mol 241.09 g/mol
C2 Substitution Proton (-H)Methyl (-CH 3​ )
Predicted LogP ~1.8~2.2
Primary Utility Core scaffold mappingPrecursor for sterically hindered targets

Electronic Causality and Mechanistic Design

The strategic placement of substituents on the imidazo[1,2-a]pyridine core dictates its reactivity. The nitrogen atom at the 1-position donates electron density into the imidazole ring, rendering the C3 position highly nucleophilic—analogous to the β -carbon of an enamine.

The addition of a 7-methoxy group acts as a strong electron-donating group (EDG) via resonance. This pushes additional electron density through the bridgehead nitrogen, further activating the C3 position toward Electrophilic Aromatic Substitution (S E​ Ar). Consequently, bromination at C3 is exceptionally regioselective and proceeds rapidly even under mild conditions, preventing undesirable over-halogenation [3]. The 2-methyl group provides critical steric hindrance, which is often required in drug design to lock the conformation of subsequent C3-aryl substituents, preventing rapid metabolic degradation.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 3-bromo-7-methoxy-2-methylimidazo[1,2-a]pyridine is achieved via a robust two-step sequence: a Tschitschibabin-type cyclocondensation followed by regioselective electrophilic bromination.

Synthesis A 2-Amino-4-methoxypyridine C 7-Methoxy-2-methyl imidazo[1,2-a]pyridine A->C Cyclocondensation (EtOH, Reflux) B α-Haloketone B->C E 3-Bromo-7-methoxy-2-methyl imidazo[1,2-a]pyridine C->E Electrophilic Bromination (DCM, 0°C) D N-Bromosuccinimide (NBS) D->E

Figure 1: Two-step synthetic pathway for 3-Bromo-7-methoxy-2-methylimidazo[1,2-a]pyridine.

Phase 1: Cyclocondensation
  • Reagent Assembly: In a round-bottom flask, dissolve 2-amino-4-methoxypyridine (1.0 eq) and chloroacetone (1.2 eq) in anhydrous ethanol. Add NaHCO 3​ (1.5 eq).

  • Reaction Execution: Reflux the mixture for 12 hours.

  • Causality: The α -haloketone undergoes an S N​ 2 reaction with the pyridine nitrogen. NaHCO 3​ is deployed to neutralize the generated HCl. If the acid is not neutralized, the aminopyridine becomes protonated, completely stalling the nucleophilic attack.

  • Validation Checkpoint: Extract an aliquot, perform an aqueous workup, and analyze via LC-MS. The presence of the [M+H] + peak at m/z 163 confirms the formation of the fused bicyclic core.

Phase 2: Electrophilic Bromination
  • Reagent Assembly: Dissolve the isolated 7-methoxy-2-methylimidazo[1,2-a]pyridine (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C using an ice bath.

  • Reaction Execution: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes. Stir for 1 hour at 0 °C.

  • Causality: NBS is chosen over elemental bromine (Br 2​ ) because it provides a controlled, low steady-state concentration of electrophilic bromine, preventing polybromination. The 0 °C temperature minimizes oxidative degradation of the electron-rich methoxy-pyridine ring.

  • Validation Checkpoint (Self-Validating System): Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (R f​ ~0.4) will disappear, replaced by a new, UV-active spot (R f​ ~0.6). Quench a 10 µL aliquot in MeOH and analyze via LC-MS. The critical validation is the observation of the characteristic isotopic pattern of bromine (1:1 ratio of M and M+2) at m/z 241 and 243 [M+H] + , confirming mono-bromination.

Applications in Drug Discovery: Cross-Coupling Workflows

The primary utility of 3-bromo-7-methoxy-2-methylimidazo[1,2-a]pyridine lies in its capacity to undergo palladium-catalyzed cross-coupling reactions. This is highly relevant in the synthesis of URAT1 inhibitors for hyperuricemia [4] and novel GABAergic modulators.

Workflow Step1 Step 1: Scaffold Preparation 3-Bromo-7-methoxy-2-methylimidazo[1,2-a]pyridine Step2 Step 2: Reagent Assembly Add Pd(dppf)Cl2, Ar-B(OH)2, K2CO3 in Dioxane/H2O Step1->Step2 Step3 Step 3: Catalytic Cycle Suzuki-Miyaura Cross-Coupling (90°C, 12h) Step2->Step3 Step4 Step 4: Product Isolation 3-Aryl-7-methoxy-2-methylimidazo[1,2-a]pyridine Step3->Step4

Figure 2: Experimental workflow for Suzuki-Miyaura cross-coupling at the C3 position.

Protocol: Suzuki-Miyaura Derivatization
  • Preparation: In a Schlenk flask, combine 3-bromo-7-methoxy-2-methylimidazo[1,2-a]pyridine (1.0 mmol), the desired aryl boronic acid (1.2 mmol), and K 2​ CO 3​ (2.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl 2​ (0.05 mmol, 5 mol%).

  • Solvent & Degassing: Add a mixture of 1,4-Dioxane and H 2​ O (4:1 v/v, 10 mL). Sparge the solution with N 2​ for 15 minutes.

  • Causality: The biphasic Dioxane/H 2​ O system is mandatory to ensure the solubility of both the organic scaffold and the inorganic base. Degassing is absolutely critical; ambient oxygen will cause the oxidative homocoupling of the boronic acid and irreversibly poison the Pd(0) active catalytic species. K 2​ CO 3​ activates the boronic acid by forming a highly nucleophilic boronate complex, driving the transmetalation step.

  • Reaction: Heat to 90 °C under N 2​ for 12 hours.

  • Validation Checkpoint: LC-MS analysis must show the disappearance of the m/z 241/243 doublet and the emergence of a single product mass corresponding to the cross-coupled adduct, validating the success of the catalytic cycle.

Conclusion

3-Bromo-7-methoxy-2-methylimidazo[1,2-a]pyridine (CAS 1263057-59-5) and its des-methyl counterpart (CAS 342613-73-4) are indispensable scaffolds in modern medicinal chemistry. By understanding the electronic push-pull dynamics of the 7-methoxy group and the steric constraints of the 2-methyl group, researchers can rationally design self-validating synthetic workflows to access a vast array of biologically active therapeutics.

References

  • Zhou, X., et al. "Copper-Mediated Aerobic Oxidative Synthesis of 3-Bromo-imidazo[1,2-a]pyridines with Pyridines and Enamides". The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • Google Patents. "CN111410654A - Synthesis of 3-Bromo-5-(2-ethylimidazo[1,2-a]pyridine-3-carbonyl)-2-hydroxybenzonitrile". Google Patents.

A Comprehensive Technical Guide to 3-Bromo-7-methoxy-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of 3-Bromo-7-methoxy-2-methylimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest to the scientific community. We will explore its fundamental physicochemical properties, outline a robust synthetic pathway with mechanistic considerations, and discuss its potential applications in drug discovery and medicinal chemistry, grounded in the established importance of the imidazo[1,2-a]pyridine scaffold.

Introduction: The Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle that is widely recognized as a "privileged scaffold" in medicinal chemistry.[1] This structural motif is present in numerous commercially available drugs, including the well-known hypnotic agent Zolpidem and the anxiolytic Alpidem. The therapeutic importance of this class of compounds stems from their versatile biological activities, which include anticancer, anti-inflammatory, and antiulcer properties.[2][3] The unique electronic and structural characteristics of the imidazo[1,2-a]pyridine ring system allow it to interact with a wide array of biological targets, making its derivatives prime candidates for drug development programs.[4]

Physicochemical Properties of 3-Bromo-7-methoxy-2-methylimidazo[1,2-a]pyridine

The title compound is a specifically substituted derivative of the core imidazo[1,2-a]pyridine structure. The addition of bromo, methoxy, and methyl groups at the 3, 7, and 2 positions, respectively, significantly influences its steric and electronic properties, which in turn dictates its biological activity and metabolic profile.

Below is a summary of its key physicochemical data.

PropertyValueSource/Method
IUPAC Name 3-bromo-7-methoxy-2-methylimidazo[1,2-a]pyridineNomenclature
Molecular Formula C₉H₉BrN₂OElemental Composition
Molecular Weight 241.09 g/mol Calculation
Monoisotopic Mass 240.00 g/mol Calculation
Structure Chemical structure of 3-Bromo-7-methoxy-2-methylimidazo[1,2-a]pyridine

Note: As this specific molecule is a fine chemical intermediate, a dedicated CAS number may not be publicly indexed. Researchers should reference the structure and IUPAC name for procurement or synthesis.

Synthesis and Mechanistic Insights

The construction of the imidazo[1,2-a]pyridine ring system is most commonly achieved via the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.[3] This method is favored due to its efficiency, high yields, and the ready availability of diverse starting materials, allowing for the creation of extensive compound libraries.

For the synthesis of 3-Bromo-7-methoxy-2-methylimidazo[1,2-a]pyridine, the logical precursors are 4-methoxy-2-aminopyridine and 3-bromo-2-butanone .

Synthetic Workflow

The reaction proceeds via an initial SN2 reaction, where the more nucleophilic pyridine ring nitrogen of 4-methoxy-2-aminopyridine attacks the electrophilic carbon of 3-bromo-2-butanone, displacing the bromide ion. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine core.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Final Product SM1 4-Methoxy-2-aminopyridine Cond Base (e.g., NaHCO3) Solvent (e.g., Ethanol) Heat (Reflux) SM1->Cond SM2 3-Bromo-2-butanone SM2->Cond Product 3-Bromo-7-methoxy-2- methylimidazo[1,2-a]pyridine Cond->Product

Caption: Synthetic workflow for 3-Bromo-7-methoxy-2-methylimidazo[1,2-a]pyridine.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for the synthesis of similar imidazo[1,2-a]pyridine derivatives.[5]

Materials:

  • 4-methoxy-2-aminopyridine (1.0 eq)

  • 3-bromo-2-butanone (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Thin-Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-methoxy-2-aminopyridine (1.0 eq), sodium bicarbonate (2.0 eq), and anhydrous ethanol. Stir the mixture to achieve a suspension.

  • Addition of α-Haloketone: Add 3-bromo-2-butanone (1.1 eq) to the suspension.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C).

  • Reaction Monitoring (Self-Validation): Monitor the progress of the reaction by TLC, observing the consumption of the starting materials and the appearance of a new, less polar product spot.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Partition the resulting residue between ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 3-Bromo-7-methoxy-2-methylimidazo[1,2-a]pyridine.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Potential Applications in Drug Discovery

While specific biological data for 3-Bromo-7-methoxy-2-methylimidazo[1,2-a]pyridine is not widely published, its structural features suggest significant potential. The broader class of imidazo[1,2-a]pyridines has been extensively investigated for various therapeutic applications.

  • Anticancer Agents: Many derivatives are known to inhibit protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[4]

  • Anti-inflammatory and Analgesic: The scaffold has shown promise in modulating inflammatory pathways.

  • Antitubercular and Antimicrobial: Certain imidazo[1,2-a]pyridine-3-carboxamides have demonstrated potent activity against Mycobacterium tuberculosis.

The specific substitutions on the title compound—a bromine atom at the 3-position (a common site for further functionalization), a methoxy group at the 7-position (influencing solubility and metabolic stability), and a methyl group at the 2-position (impacting steric interactions with target proteins)—make it a valuable intermediate for generating novel, pharmacologically active molecules. Researchers can utilize this compound as a building block in combinatorial chemistry and lead optimization efforts.

Conclusion

3-Bromo-7-methoxy-2-methylimidazo[1,2-a]pyridine is a well-defined chemical entity built upon the therapeutically significant imidazo[1,2-a]pyridine scaffold. Its synthesis is straightforward, relying on established and reliable chemical transformations. The strategic placement of its functional groups provides a versatile platform for further chemical modification, making it a valuable tool for researchers and scientists engaged in the design and development of next-generation therapeutics.

References

  • Appchem. 3-BROMO-7-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID | 1352723-58-0. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • PubChemLite. 3-bromo-7-methoxyimidazo[1,2-a]pyridine. Available at: [Link]

  • ResearchGate. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available at: [Link]

  • Vasileva, I., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Molecules, 26(24), 7592. Available at: [Link]

  • Weinhardt, K. K., et al. (1989). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry, 32(9), 2168-2173. Available at: [Link]

  • Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(8), 1555-1575. Available at: [Link]

Sources

Methodological & Application

Advanced Application Note: Functionalization of the 3-Bromo Position on the Imidazo[1,2-a]pyridine Core

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Significance

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the pharmacophoric core of numerous blockbuster therapeutics, including the hypnotics zolpidem and alpidem, as well as emerging kinase inhibitors[1]. Derivatization of this bicyclic system is a critical objective in drug discovery.

Due to the enamine-like character of the fused imidazole ring, the C3 position exhibits the highest electron density, making it the primary site for electrophilic aromatic substitution. By selectively brominating this position, chemists generate 3-bromoimidazo[1,2-a]pyridine —a highly versatile electrophilic handle. However, functionalizing this handle via transition-metal catalysis presents unique challenges: the basic bridgehead nitrogen and the overall coordinating ability of the heterocycle frequently lead to catalyst poisoning and sluggish oxidative addition. This guide details field-proven, self-validating protocols to overcome these barriers.

Mechanistic Rationale & Strategic Workflow

To successfully couple the 3-bromo position, the catalytic system must outcompete the substrate's natural tendency to coordinate to the metal center. Standard palladium catalysts (e.g., Pd(PPh3​)4​ ) often fail because the substrate's nitrogen atoms competitively bind to the palladium, displacing phosphine ligands and stalling the catalytic cycle.

Modern functionalization strategies rely on sterically demanding biaryl phosphine ligands (e.g., XPhos, tBuBrettPhos). These ligands serve a dual purpose:

  • Steric Shielding: They create a protective umbrella around the palladium center, preventing off-target coordination by the imidazopyridine nitrogens[2].

  • Accelerated Reductive Elimination: The extreme steric bulk forces the metal to expel the coupled product rapidly, preventing the newly formed basic product from trapping the catalyst[3].

Workflow Core Imidazo[1,2-a]pyridine (Starting Material) Bromination Electrophilic Bromination (NBS, RT) Core->Bromination C3 Nucleophilicity Intermediate 3-Bromoimidazo[1,2-a]pyridine (Versatile Handle) Bromination->Intermediate Regioselective Suzuki Suzuki-Miyaura C-C Coupling Intermediate->Suzuki Buchwald Buchwald-Hartwig C-N Coupling Intermediate->Buchwald Negishi Negishi C-C Coupling Intermediate->Negishi Prod1 3-Aryl Derivatives Suzuki->Prod1 Prod2 3-Amino Derivatives Buchwald->Prod2 Prod3 3-Alkyl Derivatives Negishi->Prod3

Fig 1: Logical workflow for the C3-functionalization of imidazo[1,2-a]pyridines.

Protocol A: Microwave-Assisted Suzuki-Miyaura C-C Cross-Coupling

Causality & Design: The Suzuki-Miyaura coupling of 3-bromoimidazo[1,2-a]pyridines is notoriously prone to protodehalogenation (yielding the unbrominated core) if the oxidative addition step is too slow. By utilizing XPhos-Pd-G2 (a highly active precatalyst) and microwave irradiation, the activation energy barrier for oxidative addition is rapidly overcome. Cesium carbonate ( Cs2​CO3​ ) is selected as the base because its high solubility in DMF facilitates rapid transmetalation, preventing the degradation of the boronic acid[2].

Quantitative Data: Optimization of Suzuki Conditions
Catalyst System (Loading)BaseSolventTemp / TimeYield (%)Mechanistic Insight / Causality
Pd(PPh3​)4​ (5 mol%) Na2​CO3​ Toluene/ H2​O 100°C / 12h45%Sluggish oxidative addition; competitive protodehalogenation.
Pd(dppf)Cl2​ (5 mol%) K2​CO3​ Dioxane/ H2​O 100°C / 8h68%Bidentate ligand improves stability but transmetalation remains slow.
XPhos-Pd-G2 (1 mol%) Cs2​CO3​ DMF 130°C / 40m (MW) 92% Bulky ligand prevents heteroatom coordination; MW accelerates reaction[2].
Step-by-Step Self-Validating Methodology
  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add 3-bromoimidazo[1,2-a]pyridine (1.0 equiv, 0.5 mmol), the appropriate arylboronic acid (1.5 equiv, 0.75 mmol), and Cs2​CO3​ (2.0 equiv, 1.0 mmol).

  • Degassing (Critical Step): Add 4.0 mL of anhydrous DMF. Cap the vial with a septum and sparge the mixture with dry N2​ or Argon for exactly 15 minutes. Causality: Oxygen rapidly decomposes the electron-rich Pd(0) active species.

  • Catalyst Addition: Quickly remove the septum, add XPhos-Pd-G2 (1 mol%, 0.005 mmol), and immediately seal with a microwave crimp cap.

  • Reaction: Irradiate in a microwave synthesizer at 130°C for 40 minutes.

    • Self-Validation Cue: The solution will transition from a pale yellow suspension to a deep, homogenous red/brown solution within the first 5 minutes, visually confirming the generation of the active Pd(0) species. If the solution turns jet-black immediately, Pd-black has precipitated due to insufficient degassing.

  • Workup: Dilute with EtOAc (20 mL) and wash with 5% aqueous LiCl (3 x 10 mL) to remove the DMF. Dry the organic layer over Na2​SO4​ .

  • Purification: Concentrate and purify via flash chromatography. Expert Tip: Pre-treat the silica gel with 1% Et3​N in hexanes. The basic imidazopyridine core will severely streak on untreated acidic silica.

Protocol B: Buchwald-Hartwig C-N Amination

Causality & Design: Forming a C-N bond at the C3 position is exceptionally challenging because the resulting 3-aminoimidazo[1,2-a]pyridine is a potent bidentate ligand that can irreversibly trap the palladium catalyst. To counteract this, extreme steric bulk is required. Using a bulky biaryl phosphine ligand (like tBuBrettPhos) accelerates the reductive elimination step—the traditional bottleneck of C-N coupling—by forcing the aryl and amine groups together to relieve steric strain around the metal[3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_1 L_nPd(II)(Ar)(Br) OxAdd->PdII_1 AmineCoord Amine Coordination & Deprotonation PdII_1->AmineCoord PdII_2 L_nPd(II)(Ar)(NR2) AmineCoord->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-Aminoimidazo[1,2-a]pyridine RedElim->Product Substrate 3-Bromoimidazo[1,2-a]pyridine Substrate->OxAdd

Fig 2: Mechanistic cycle of Pd-catalyzed C-N cross-coupling at the C3 position.

Quantitative Data: Optimization of Buchwald-Hartwig Conditions
LigandPrecatalystBaseSolventYield (%)Mechanistic Insight / Causality
BINAP Pd2​(dba)3​ NaOtBu Toluene<10%Catalyst poisoned by imidazopyridine nitrogen[3].
Xantphos Pd(OAc)2​ Cs2​CO3​ Dioxane35%Moderate reductive elimination rate; product inhibition occurs.
tBuBrettPhos Pd2​(dba)3​ NaOtBu t -AmylOH 88% Extreme steric bulk forces reductive elimination; prevents poisoning[3].
Step-by-Step Self-Validating Methodology
  • Glovebox Preparation: Due to the extreme air-sensitivity of the electron-rich phosphine ligand and the strong base, assemble the reaction in a nitrogen-filled glovebox.

  • Reagent Loading: To an oven-dried Schlenk tube, add 3-bromoimidazo[1,2-a]pyridine (1.0 equiv, 0.5 mmol), the desired secondary amine (1.2 equiv, 0.6 mmol), NaOtBu (1.5 equiv, 0.75 mmol), Pd2​(dba)3​ (2.5 mol%, 0.0125 mmol), and tBuBrettPhos (6 mol%, 0.03 mmol).

  • Solvent Addition: Add 3.0 mL of anhydrous, degassed t -AmylOH. Causality: t -AmylOH is chosen over toluene because its slight polarity better solubilizes the polar imidazopyridine core while remaining inert to the strong alkoxide base.

  • Reaction: Seal the tube, remove from the glovebox, and heat at 100°C in an oil bath for 12 hours.

    • Self-Validation Cue: The reaction will initially appear as a dark purple suspension (due to Pd2​(dba)3​ ) and will gradually shift to a lighter, golden-brown hue as the active catalytic cycle takes over. A persistent purple/black color indicates catalyst death.

  • Quench & Workup: Cool to room temperature, open to air, and filter the crude mixture through a short pad of Celite to remove palladium residues, eluting with EtOAc.

  • Purification: Concentrate the filtrate and purify via reverse-phase HPLC or basic alumina chromatography to isolate the highly polar 3-amino derivative.

References

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. National Institutes of Health (NIH).
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
  • A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. National Institutes of Health (NIH).

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki-Miyaura Coupling of 3-Bromo-7-methoxy-2-methylimidazo[1,2-A]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with the Suzuki-Miyaura cross-coupling of 3-Bromo-7-methoxy-2-methylimidazo[1,2-A]pyridine. Our aim is to provide in-depth troubleshooting advice and frequently asked questions to address the common challenge of debromination, ensuring the successful synthesis of your target molecules.

Introduction: The Challenge of Debromination

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry. The Suzuki-Miyaura reaction is a powerful tool for the C-C bond formation necessary to elaborate these core structures. However, researchers often encounter a significant side reaction: the hydrodebromination of the 3-bromo-7-methoxy-2-methylimidazo[1,2-a]pyridine starting material. This leads to the formation of the undesired 7-methoxy-2-methylimidazo[1,2-a]pyridine byproduct, which reduces the yield of the desired coupled product and complicates purification.

This guide will delve into the mechanistic underpinnings of this side reaction and provide actionable strategies to mitigate it, ensuring the robustness and efficiency of your synthetic route.

Troubleshooting Guide: Minimizing Debromination

This section is structured in a question-and-answer format to directly address issues you may be encountering during your experiments.

Question 1: I am observing a significant amount of the debrominated byproduct in my reaction. What are the primary causes?

Answer: The formation of the debrominated byproduct, 7-methoxy-2-methylimidazo[1,2-a]pyridine, is a common issue and typically points to a competing reaction pathway where the C-Br bond is cleaved and replaced with a C-H bond. This process, known as hydrodebromination, is often mediated by a palladium-hydride (Pd-H) species that can form in the catalytic cycle. Several factors can promote the formation of this Pd-H species and the subsequent debromination:

  • Choice of Base: Strong bases, particularly in the presence of protic solvents like water or alcohols, can generate species that act as hydride donors.

  • Reaction Temperature: Elevated temperatures can accelerate the rate of side reactions, including debromination, and can also lead to the decomposition of solvents or ligands, which may generate hydride sources.

  • Catalyst and Ligand System: The nature of the palladium catalyst and its coordinating ligand significantly influences the relative rates of the desired cross-coupling versus the undesired debromination.

  • Presence of Protic Solvents: Solvents such as water and alcohols can serve as a source of protons or hydrides, potentially facilitating debromination.

The imidazo[1,2-a]pyridine ring system, particularly with an electron-donating methoxy group at the 7-position, can be electron-rich, which may influence the rate of oxidative addition and the stability of the resulting organopalladium intermediate, potentially making it more susceptible to side reactions.

Question 2: How can I adjust my reaction conditions to suppress the formation of the debrominated byproduct?

Answer: A systematic approach to optimizing your reaction conditions is crucial. The following table outlines key parameters to consider, the proposed changes, and the scientific rationale behind them.

ParameterProposed ChangeScientific Rationale
Base Switch to a milder, non-nucleophilic base such as K₃PO₄, Cs₂CO₃, or CsF.Stronger bases like alkoxides (e.g., NaOtBu) or hydroxides in high concentrations can promote the formation of Pd-H species, which are key intermediates in the debromination pathway. Milder inorganic bases are less prone to this side reaction.[1]
Ligand Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.These ligands promote the desired reductive elimination step of the Suzuki coupling, which is often the rate-limiting step. By accelerating the formation of the desired product, the competing debromination pathway has less opportunity to occur.[2]
Temperature Lower the reaction temperature and potentially extend the reaction time.Higher temperatures can increase the rate of side reactions. Running the reaction at the lowest effective temperature (e.g., starting at 60-80 °C) can improve the selectivity for the desired product.[1]
Solvent Use anhydrous, aprotic solvents such as 1,4-dioxane, toluene, or DME. If a co-solvent is necessary, minimize the amount of water.Protic solvents can be a source of hydrides or protons that contribute to debromination. Aprotic solvents reduce the availability of these species.[1]
Palladium Source Use a well-defined, air-stable palladium precatalyst (e.g., a Buchwald or PEPPSI-type precatalyst).These precatalysts ensure the efficient and controlled generation of the active Pd(0) species, which can lead to cleaner reactions with fewer side products.[3]
Degassing Ensure thorough degassing of the reaction mixture before adding the catalyst.Oxygen can degrade the Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation and an increase in side reactions.
Visualizing the Competing Pathways

The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura coupling and the competing hydrodebromination pathway.

Suzuki_Debromination Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)-Br(L)₂ OxAdd->ArPdBr Transmetal Transmetalation (Ar'B(OH)₂ + Base) ArPdBr->Transmetal PdH Ar-Pd(II)-H(L)₂ ArPdBr->PdH Hydride Transfer ArPdAr Ar-Pd(II)-Ar'(L)₂ Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Desired Product) RedElim->Product Byproduct Ar-H (Debrominated Byproduct) HydrideSource Hydride Source (Base, Solvent, etc.) RedElimDebrom Reductive Elimination PdH->RedElimDebrom RedElimDebrom->Pd0 Regeneration RedElimDebrom->Byproduct

Caption: Competing pathways in Suzuki coupling.

Frequently Asked Questions (FAQs)

Q1: Why is 3-bromo-7-methoxy-2-methylimidazo[1,2-a]pyridine particularly susceptible to debromination?

While there is no specific literature detailing the exact susceptibility of this molecule, we can infer from general principles of heterocyclic chemistry. The imidazo[1,2-a]pyridine ring system is electron-rich. The presence of a methoxy group at the 7-position further increases the electron density of the aromatic system through resonance. This increased electron density can make the oxidative addition of the C-Br bond to the Pd(0) center slower compared to electron-deficient systems. A slower desired reaction rate can provide a larger window of opportunity for competing side reactions like hydrodebromination to occur.

Q2: Can I use a different halogen, like iodine, at the 3-position to avoid this issue?

Switching from a bromide to an iodide can be a viable strategy. The C-I bond is weaker than the C-Br bond, which generally leads to a faster rate of oxidative addition.[4][5] This can accelerate the desired Suzuki coupling pathway, potentially outcompeting the debromination side reaction. A study on 3-iodoimidazo[1,2-a]pyridines demonstrated successful Suzuki couplings, suggesting this is a promising approach.[4]

Q3: How do I accurately quantify the amount of debrominated byproduct in my reaction mixture?

The most common methods for quantifying the ratio of your desired product to the debrominated byproduct are:

  • ¹H NMR Spectroscopy: By integrating characteristic and well-resolved peaks for both the product and the byproduct in the crude reaction mixture, you can determine their relative molar ratio.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is excellent for separating the components of your reaction mixture and can provide quantitative data if calibrated with standards. It is also highly sensitive for detecting small amounts of the byproduct.

Q4: Is it necessary to rigorously exclude air and moisture from my reaction?

Absolutely. The active catalyst in the Suzuki-Miyaura reaction is a Pd(0) species, which is susceptible to oxidation by air.[1] Phosphine ligands are also prone to oxidation. The presence of oxygen can deactivate your catalyst, leading to low conversion and an increase in side reactions. Therefore, it is critical to use anhydrous solvents, degas the reaction mixture thoroughly (e.g., by sparging with an inert gas like argon or nitrogen for 15-30 minutes or using freeze-pump-thaw cycles), and maintain an inert atmosphere throughout the reaction.

Recommended Experimental Protocol

This protocol is a starting point for the Suzuki-Miyaura coupling of 3-bromo-7-methoxy-2-methylimidazo[1,2-a]pyridine, designed to minimize debromination. Optimization may be necessary for your specific boronic acid partner.

Materials:

  • 3-Bromo-7-methoxy-2-methylimidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G2 (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

  • Degassed water (0.5 mL)

  • Schlenk flask or sealed vial

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 3-bromo-7-methoxy-2-methylimidazo[1,2-a]pyridine, the arylboronic acid, and finely ground K₃PO₄.

  • Catalyst Addition: Add the XPhos Pd G2 precatalyst.

  • Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water via syringe.

  • Degassing: Further degas the reaction mixture by bubbling a gentle stream of argon through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, the temperature can be incrementally increased to 90-100 °C, while monitoring for the formation of the debrominated byproduct.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visual Workflow for the Experimental Protocol:

Protocol_Workflow start Start setup 1. Add Reagents & Base to Flame-Dried Flask (under Inert Atmosphere) start->setup catalyst 2. Add XPhos Pd G2 Precatalyst setup->catalyst solvent 3. Add Anhydrous Dioxane & Degassed Water catalyst->solvent degas 4. Degas Mixture (10-15 min Argon Sparge) solvent->degas react 5. Heat to 80°C with Vigorous Stirring degas->react monitor 6. Monitor by TLC / LC-MS react->monitor monitor->react Incomplete workup 7. Cool, Dilute, Wash monitor->workup Reaction Complete purify 8. Dry, Concentrate, Column Chromatography workup->purify end End (Pure Product) purify->end

Caption: Step-by-step experimental workflow.

References

  • Guérin, B., et al. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6572–6575. [Link]

  • Tran, R. Q., et al. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Advances, 9(31), 17778-17782. [Link]

  • Savitha, B., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine. Molecular Diversity, 23(3), 637-647. [Link]

  • Anzini, M., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560. [Link]

  • Nishida, M., & Tagata, T. (2005). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. SUMITOMO KAGAKU, 2005-II. Retrieved from [Link]

  • Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions—a practical guide. Angewandte Chemie International Edition, 46(16), 2768-2813. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

Sources

Validation & Comparative

Comprehensive Comparison Guide: Synthesis Methods for 3-Bromo-7-methoxy-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of GABA_A receptor modulators, antiviral agents, and kinase inhibitors[1]. Within this class, 3-Bromo-7-methoxy-2-methylimidazo[1,2-a]pyridine (CAS: 1263057-59-5) [2] serves as a highly versatile synthetic building block.

The strategic placement of functional groups on this molecule dictates its utility:

  • 7-Methoxy Group: Acts as an electron-donating group (EDG), modulating the electronic properties of the core to improve target binding affinity.

  • 2-Methyl Group: Provides steric shielding and improves the lipophilicity profile of downstream drug candidates.

  • 3-Bromo Substituent: Serves as the critical handle for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings)[3].

For drug development professionals and process chemists, selecting the optimal synthesis route for this intermediate is a balance between yield, scalability, atom economy, and safety. This guide objectively compares the Classical Two-Step Synthesis against the modern One-Pot Tandem Oxidative Bromination method.

Mechanistic Pathways: A Comparative Overview

The Classical Two-Step Synthesis

The traditional approach relies on a Tschitschibabin-type condensation followed by regioselective electrophilic aromatic substitution[4]. The bridgehead nitrogen of the imidazo[1,2-a]pyridine core strongly donates electron density into the fused ring system, making the C-3 position highly nucleophilic and susceptible to bromination without the need for a Lewis acid catalyst[5].

ClassicalMethod A 4-Methoxy-2-aminopyridine + Chloroacetone B Reflux in EtOH, NaHCO3 (Tschitschibabin Condensation) A->B C 7-Methoxy-2-methylimidazo[1,2-a]pyridine (Isolated Intermediate) B->C D NBS in DCM, 0°C (Electrophilic Bromination) C->D E 3-Bromo-7-methoxy-2-methylimidazo[1,2-a]pyridine (Target Product) D->E

Workflow of the Classical Two-Step Synthesis Method.
The One-Pot Tandem Oxidative Bromination

Recent advancements in green chemistry have popularized multicomponent, one-pot strategies[6]. In this method, N-Bromosuccinimide (NBS) acts as a dual-purpose reagent. It first facilitates the in situ α -bromination of acetone. Following the cyclization of the core, the remaining NBS acts as the electrophile for the C-3 bromination[7].

OnePotMethod A 4-Methoxy-2-aminopyridine + Acetone + NBS (2.2 eq) B In Situ α-Bromination (Formation of Bromoacetone) A->B C Tandem Cyclization (Core Formation) B->C D In Situ C-3 Bromination (by remaining NBS) C->D E 3-Bromo-7-methoxy-2-methylimidazo[1,2-a]pyridine (Target Product) D->E

Workflow of the One-Pot Tandem Oxidative Bromination Method.

Step-by-Step Experimental Methodologies (Self-Validating Protocols)

To ensure high reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality checks and in-process analytical milestones.

Protocol A: Classical Two-Step Method

Step 1: Condensation to form the Core

  • Reaction Setup: Charge a round-bottom flask with 4-methoxy-2-aminopyridine (1.0 equiv) and ethanol (0.5 M). Add chloroacetone (1.2 equiv) and NaHCO 3​ (1.5 equiv).

  • Causality Check: NaHCO 3​ acts as an essential acid scavenger. It neutralizes the HCl byproduct generated during the initial alkylation of the endocyclic nitrogen, preventing the protonation of the aminopyridine and driving the equilibrium toward cyclization[4].

  • Execution & Validation: Reflux for 12 hours. Self-Validation: The reaction mixture will transition from a clear solution to a yellow suspension. Complete consumption of the starting material must be confirmed via TLC (DCM:MeOH, 10:1; UV active).

  • Workup: Remove ethanol in vacuo, partition the residue between EtOAc and water, dry the organic layer over MgSO 4​ , and concentrate to yield the intermediate 7-methoxy-2-methylimidazo[1,2-a]pyridine.

Step 2: Regioselective Bromination

  • Reaction Setup: Dissolve the intermediate (1.0 equiv) in anhydrous dichloromethane (DCM) and cool strictly to 0 °C[3].

  • Causality Check: Cooling to 0 °C is critical. The imidazo[1,2-a]pyridine core is highly electron-rich; lower temperatures suppress the exothermic nature of the reaction and prevent over-bromination (di-bromination) at the C-6 position[8].

  • Execution & Validation: Add NBS (1.05 equiv) portion-wise over 15 minutes. Self-Validation: The solution will temporarily darken upon NBS addition. Stir for 2 hours at 0 °C. LC-MS analysis should indicate a clean mass shift corresponding to the addition of bromine ( [M+H]+ m/z ~ 241/243)[2].

  • Workup: Quench with saturated aqueous NaHCO 3​ to neutralize residual succinimide and unreacted NBS[3]. Extract with DCM, dry, and purify via silica gel chromatography to yield the target product.

Protocol B: One-Pot Tandem Method
  • Reaction Setup: Charge a reaction vessel with acetone (acts as both solvent and reagent) and NBS (2.2 equiv).

  • Causality Check: The first equivalent of NBS facilitates the in situ α -bromination of acetone via an enol intermediate. This generates highly reactive α -bromoacetone directly in the flask, eliminating the need for chemists to handle toxic, lachrymatory α -haloketones manually[6].

  • Execution & Validation: Add 4-methoxy-2-aminopyridine (1.0 equiv) and heat the mixture to 60 °C. The second equivalent of NBS acts as the electrophile for the C-3 bromination of the newly formed core[5]. Self-Validation: Monitor via LC-MS. The reaction will initially show the unbrominated core mass, which will progressively convert to the brominated target over 4–6 hours.

  • Workup: Concentrate to remove excess acetone, partition between EtOAc and saturated NaHCO 3​ , and purify via recrystallization from EtOH/Water to yield the product.

Quantitative Performance Comparison

The following table summarizes the operational metrics of both methods to aid in route selection for scale-up operations.

ParameterClassical Two-Step MethodOne-Pot Tandem Method
Overall Yield 65–75%55–65%
Reaction Time 14–16 hours (Total)4–6 hours
Atom Economy Moderate (Requires intermediate isolation and solvent swaps)High (Eliminates intermediate workup; acetone is both reagent and solvent)
Regioselectivity Excellent (>95% C-3 bromination due to strict temperature control)Good (~85%, trace C-6 di-bromination possible due to heating)
Scalability High (Industry standard for multi-gram to kilogram scale)Moderate (Requires strict exotherm control during in situ bromination)
Safety Profile Low (Requires handling of toxic lachrymator chloroacetone)High (Generates lachrymator in situ, minimizing exposure)

Conclusion & Route Recommendation

For discovery chemistry and library synthesis , the One-Pot Tandem Method is highly recommended. It significantly reduces hands-on time, minimizes exposure to hazardous lachrymators, and provides the target molecule in a single operational step with high atom economy[7].

Conversely, for process chemistry and large-scale manufacturing (kilogram scale), the Classical Two-Step Method remains the gold standard. The ability to isolate the intermediate allows for rigorous quality control, while the strict 0 °C temperature control during the NBS bromination step ensures >95% regioselectivity, preventing costly downstream purification of di-brominated impurities[8].

References

  • Mechanistic insights into N-Bromosuccinimide-promoted synthesis of imidazo[1,2-a]pyridine in water: Reactivity mediated by substrates and solvent. Journal of Computational Chemistry (2018). URL:[Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega (2021). URL:[Link]

  • Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp3)–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. RSC Advances (2025). URL:[Link]

  • Imidazopyridazine Derivative, Preparation Method Therefor, Pharmaceutical Composition Thereof and Use Thereof (WO2023160475A1).Google Patents (2023).

Sources

A Comparative Guide to the Biological Activity of 3-Bromo-7-methoxy-2-methylimidazo[1,2-a]pyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in numerous clinically approved drugs and its wide spectrum of biological activities.[1][2][3] This bicyclic nitrogen-containing heterocycle serves as the core for medications treating conditions from insomnia (Zolpidem) and anxiety (Alpidem) to heart failure (Olprinone).[2][3] Its rigid structure and versatile substitution points allow for fine-tuning of its interaction with various biological targets, including enzymes and receptors.[4][5]

This guide provides a comparative analysis of the biological activity of 3-Bromo-7-methoxy-2-methylimidazo[1,2-a]pyridine and its structural analogs. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, a robust understanding of its potential can be derived from structure-activity relationship (SAR) studies of closely related compounds. We will dissect the influence of substitutions at key positions (C2, C3, and the pyridine ring) on the scaffold's anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data and detailed protocols.

The Core Scaffold: A Platform for Diverse Activity

The biological versatility of the imidazo[1,2-a]pyridine core stems from its unique electronic and structural properties, which facilitate interactions with a multitude of biological targets.[4][5] The key positions for substitution, which significantly modulate the compound's pharmacological profile, are the C2, C3, and C5-C8 positions on the pyridine ring.

Caption: Core structure and key substitution points of the imidazo[1,2-a]pyridine scaffold.

Part 1: Anticancer Activity

The imidazo[1,2-a]pyridine framework is a prolific source of potent anticancer agents.[4][6] Derivatives have been shown to induce apoptosis, inhibit key kinases, and modulate critical signaling pathways involved in tumor progression.[4][6]

Mechanism of Action: Targeting Key Cancer Pathways

A significant body of research demonstrates that imidazo[1,2-a]pyridine analogs exert their anticancer effects by inhibiting crucial signaling pathways. Notably, the PI3K/Akt/mTOR and STAT3/NF-κB pathways, which are frequently dysregulated in cancer, are primary targets.[6][7][8]

For instance, certain derivatives suppress the phosphorylation of STAT3 and inhibit the nuclear translocation of NF-κB.[7][8] This dual inhibition disrupts the transcription of genes responsible for cell proliferation, survival, and inflammation, leading to cell cycle arrest and apoptosis.[6][7] The induction of apoptosis is often confirmed by observing increased expression of pro-apoptotic proteins like BAX and cleaved PARP, and decreased levels of anti-apoptotic proteins like Bcl-2.[6][7]

G cluster_nucleus LPS Inflammatory Stimuli (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_active Active NF-κB NFkB->NFkB_active Activation nucleus Nucleus NFkB_active->nucleus Translocation Genes Target Genes (COX-2, iNOS, Bcl-2) STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3->nucleus Translocation pSTAT3->Genes Response Inflammation & Cell Proliferation Genes->Response MIA Imidazo[1,2-a]pyridine Analog (MIA) MIA->IkBa Upregulates (Prevents Degradation) MIA->NFkB_active Inhibits DNA Binding MIA->pSTAT3 Inhibits Phosphorylation

Caption: Inhibition of STAT3/NF-κB pathways by imidazo[1,2-a]pyridine analogs.

Structure-Activity Relationship (SAR) Insights
  • Substitution at C2: The presence of an aryl group (e.g., p-tolyl) or a heterocyclic ring at the C2 position is a common feature of many active anticancer analogs. The electronic properties of this substituent can significantly influence potency.

  • Substitution at C3: This position is critical for activity. The 3-bromo substitution on our lead compound is significant. Halogens at this position can serve as a handle for further chemical modification or can be involved in target binding. Other analogs, such as those with 3-amino or 3-carboxamide groups, have demonstrated potent activity.[9][10][11] For example, 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides have shown excellent activity against various cancer cell lines.[9] Furthermore, the C3 position has been exploited to develop covalent inhibitors, for instance, targeting KRAS G12C mutated cancers.[12]

  • Substitution on the Pyridine Ring (C7): The 7-methoxy group is an electron-donating group. Such substitutions on the pyridine ring can modulate the compound's pharmacokinetic properties and target engagement. While direct comparisons are limited, the overall substitution pattern on this ring is known to affect activity.

Comparative Anticancer Potency

The following table summarizes the cytotoxic activity (IC₅₀ values) of various imidazo[1,2-a]pyridine analogs against different human cancer cell lines.

Compound IDC2-SubstituentC3-SubstituentC7-SubstituentCancer Cell LineIC₅₀ (µM)Reference
IP-5 ArylH-HCC1937 (Breast)45[6]
IP-6 ArylH-HCC1937 (Breast)47.7[6]
Compound 9d Aryl1H-1,2,3-triazole-MCF-7 (Breast)2.35[13]
Compound 9d Aryl1H-1,2,3-triazole-HeLa (Cervical)10.89[13]
Compound 12b ArylIsocyanide-derived-MCF-7 (Breast)11[14]
Compound 12b ArylIsocyanide-derived-HepG2 (Liver)13[14]
Compound 12 4-nitrophenylp-chlorophenylamino-HT-29 (Colon)4.15[11]
Compound 18 2,4-difluorophenylp-chlorophenylamino-B16F10 (Melanoma)14.39[11]

This table is a representation of data from multiple sources and is not an exhaustive list.

Part 2: Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer. The ability of imidazo[1,2-a]pyridines to modulate inflammatory pathways makes them attractive candidates for anti-inflammatory drug development.[15][16]

Mechanism of Action

The anti-inflammatory effects of these compounds are closely linked to their anticancer mechanisms, primarily through the suppression of the NF-κB and STAT3 signaling pathways.[7][8] By inhibiting these pathways, the compounds reduce the expression of pro-inflammatory enzymes and cytokines such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[7][8] Studies have shown that a novel imidazo[1,2-a]pyridine derivative, referred to as MIA, effectively lowers levels of inflammatory cytokines and suppresses NF-κB activity in breast and ovarian cancer cell lines.[7][8]

Comparative Efficacy

Direct comparative studies on a wide range of analogs are less common than in cancer research. However, research indicates that substitutions on both the imidazole and pyridine portions of the scaffold are crucial for potent activity. For example, a series of derivatives with two adjacent aryl groups at positions C2 and C3 were synthesized and showed promising anti-inflammatory activity with some selectivity for COX-2.[17] Another study highlighted that compounds like N-(3,5-bis(trifluoromethyl)benzyl)-4-((2-(6-methyl-2-(p-tolyl)imidazo [1,2-a] pyridine-3-yl) acetamido) methyl) benzamide possess high anti-inflammatory activity when compared to the standard drug Aspirin.[16]

Part 3: Antimicrobial Activity

The imidazo[1,2-a]pyridine scaffold has demonstrated broad-spectrum activity against bacteria, fungi, and mycobacteria, making it a valuable template for developing new anti-infective agents.[1][18][19][20][21]

Antibacterial and Antifungal Activity

Derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[18][20] Some analogs incorporating a 1,2,3-triazole moiety have exhibited significant antibacterial and antifungal activity.[19] The mechanism often involves the inhibition of essential bacterial processes, with some studies pointing to DNA gyrase (GyrB) as a potential target.[20]

Antitubercular Activity

Particularly noteworthy is the potent activity of imidazo[1,2-a]pyridines against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[9] Several analogs have shown excellent efficacy against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb. The mechanism for some of these compounds involves the inhibition of QcrB, a subunit of the electron transport chain, thereby disrupting the pathogen's energy production.[9]

Comparative Antimicrobial Potency

The following table presents the minimum inhibitory concentration (MIC) values for representative analogs against various microbial strains.

Compound ClassModificationTarget OrganismMIC (µM or µg/mL)Reference
Imidazo[1,2-a]pyridine-3-carboxamides 2,7-dimethylMtb (replicating)0.4–1.9 µM[9]
Imidazo[1,2-a]pyridine-3-carboxamides 2,7-dimethylMtb (XDR strain)0.07–0.14 µM[9]
Azo-linked Imidazo[1,2-a]pyridines (4e) Azo-linkageE. coli CTXM (Resistant)0.5–0.7 mg/mL[20]
Triazole-conjugated (13b, 13j) 1,2,3-triazole at C2Bacterial strainsSignificant activity[19]
Chalcone derivatives (10a-10f) Chalcone at C2S. aureus, E. coliGood to moderate activity[18]

Experimental Protocols

To ensure scientific integrity, the biological activities described are typically evaluated using standardized and validated assays. Below are representative protocols.

Protocol 1: MTT Assay for Cell Viability (Anticancer)

This assay measures the metabolic activity of cells as an indicator of cell viability.

G cluster_workflow MTT Assay Workflow A 1. Seed Cells Plate cancer cells in a 96-well plate. Incubate for 24h. B 2. Compound Treatment Add varying concentrations of imidazo[1,2-a]pyridine analogs. A->B C 3. Incubation Incubate for 48-72 hours. B->C D 4. Add MTT Reagent Add MTT solution (5 mg/mL) to each well. C->D E 5. Formazan Formation Incubate for 4 hours. Mitochondrial dehydrogenases in viable cells convert MTT to purple formazan. D->E F 6. Solubilization Add DMSO to dissolve formazan crystals. E->F G 7. Absorbance Reading Measure absorbance at ~570 nm using a plate reader. F->G H 8. Data Analysis Calculate cell viability (%) and determine IC50 values. G->H

Caption: A standard workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: The next day, cells are treated with serial dilutions of the test compounds (e.g., 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubated for another 4 hours.

  • Solubilization: The medium is removed, and DMSO is added to each well to dissolve the resulting formazan crystals.

  • Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined.

Protocol 2: Western Blot for Protein Expression

This technique is used to detect changes in the expression or phosphorylation state of specific proteins within a signaling pathway.

Detailed Steps:

  • Cell Lysis: After treatment with the imidazo[1,2-a]pyridine analogs, cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-p-STAT3, anti-IκBα, anti-β-actin).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold remains a highly valuable and versatile platform in drug discovery. While direct data on 3-Bromo-7-methoxy-2-methylimidazo[1,2-a]pyridine is sparse, analysis of its analogs provides a clear framework for predicting its potential biological activities. The substitutions at the C2, C3, and C7 positions are critical determinants of its pharmacological profile. The C3-bromo group offers a potential site for further functionalization or may contribute directly to target binding, while the C2-methyl and C7-methoxy groups will influence potency and pharmacokinetics.

Based on extensive SAR studies, it is plausible that this compound possesses a combination of anticancer, anti-inflammatory, and antimicrobial properties. Future research should focus on the direct synthesis and evaluation of this specific molecule and its close analogs to confirm these hypotheses. Optimizing the substitution pattern to enhance potency against specific targets while minimizing off-target effects and cytotoxicity remains a key challenge and a promising direction for developing next-generation therapeutics based on this remarkable scaffold.[4]

References

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. PubMed.
  • Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. PubMed.
  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry (RSC Publishing).
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  • Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Asian Journal of Research in Chemistry.
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  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC.
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  • MICROWAVE-ASSISTED SYNTHESIS OF IMIDAZO[1,2-a]PYRIDINE DERIVATIVES AND THEIR ANTI-INFLAMMATORY ACTIVITY. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
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A Researcher's Guide to Validating the Mechanism of Action for 3-Bromo-7-methoxy-2-methylimidazo[1,2-A]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and researchers, the imidazo[1,2-a]pyridine scaffold represents a "privileged structure" due to its presence in a wide array of biologically active compounds and approved drugs.[1][2] The specific analogue, 3-Bromo-7-methoxy-2-methylimidazo[1,2-A]pyridine, while not extensively documented in public literature, belongs to this versatile class. Its therapeutic potential is undefined, making a systematic validation of its mechanism of action (MoA) a critical first step in any discovery and development pipeline.

This guide provides a comprehensive framework for elucidating and validating the MoA of this novel compound. We will explore potential therapeutic avenues based on the known activities of related imidazo[1,2-a]pyridine derivatives, detail the experimental workflows required to test these hypotheses, and compare the methodologies to provide a clear, actionable strategy for researchers.

Part 1: Deconstructing the Imidazo[1,2-a]pyridine Scaffold: A Landscape of Therapeutic Possibilities

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, with derivatives showing a remarkable diversity of biological activities.[1][3][4] This known polypharmacology necessitates a broad yet systematic initial approach to MoA validation. Based on extensive literature, we can hypothesize several primary MoAs for 3-Bromo-7-methoxy-2-methylimidazo[1,2-A]pyridine, which will guide our experimental design.

Potential Mechanisms of Action for Imidazo[1,2-a]pyridine Derivatives:

  • Enzyme Inhibition: This is a common MoA for this scaffold.

    • Kinase Inhibition: Derivatives have been identified as potent inhibitors of PI3 Kinase p110α[4] and the receptor tyrosine kinase c-Met[5], both crucial targets in oncology.

    • Cyclooxygenase (COX) Inhibition: Specific derivatives have shown significant and selective inhibitory effects on COX-2, a key enzyme in inflammation and pain pathways.[6]

    • Proton Pump (H+/K+-ATPase) Inhibition: The scaffold has been explored for developing anti-ulcer agents that target the gastric proton pump.[7][8]

  • Antimicrobial Activity:

    • Antibacterial: A significant body of research highlights the antibacterial properties of imidazo[1,2-a]pyridines, particularly against Mycobacterium tuberculosis. A key target identified is QcrB, a subunit of the ubiquinol cytochrome c reductase in the electron transport chain.[9][10]

    • Antimalarial: Analogues of the antimalarial drug mefloquine have been developed from this scaffold.[11]

  • Receptor Modulation:

    • Toll-Like Receptor (TLR) Antagonism: Recent research has identified 8-methoxy-2-methylimidazo[1,2-a]pyridine derivatives as effective TLR7 antagonists, a potential therapeutic avenue for autoimmune diseases like psoriasis.[12]

Given the structural features of 3-Bromo-7-methoxy-2-methylimidazo[1,2-A]pyridine (a halogen, a methoxy group, and a methyl group), initial hypotheses could reasonably focus on kinase inhibition, COX inhibition, or TLR antagonism, where similar substitutions have been noted.[6][12]

Part 2: The Validation Funnel: A Step-by-Step Experimental Guide

Validating a novel compound's MoA requires a multi-pronged approach, starting with broad, high-throughput methods and progressively moving towards more specific, target-focused assays. This "validation funnel" is designed to eliminate false positives and build a robust, evidence-based case for a specific biological mechanism.[13][14]

Workflow for MoA Validation

MoA_Validation_Workflow cluster_0 Phase 1: Initial Screening & Target Identification cluster_1 Phase 2: Target Engagement & Specificity cluster_2 Phase 3: Pathway Analysis & In Vivo Validation phenotypic_screening Phenotypic Screening (e.g., Cell Viability, Proliferation) hit_identification Hit Identification & Confirmation phenotypic_screening->hit_identification target_based_screening Target-Based Screening (e.g., Kinase Panel, Receptor Binding) target_based_screening->hit_identification biochemical_assays Biochemical Assays (IC50/EC50 Determination) hit_identification->biochemical_assays Validate Hits biophysical_assays Biophysical Assays (SPR, ITC, MST) biochemical_assays->biophysical_assays cellular_target_engagement Cellular Target Engagement (CETSA, NanoBRET) biophysical_assays->cellular_target_engagement Confirm Direct Binding selectivity_profiling Selectivity Profiling (Against Related Targets) cellular_target_engagement->selectivity_profiling downstream_signaling Downstream Signaling Analysis (Western Blot, Phospho-proteomics) selectivity_profiling->downstream_signaling Confirm Specificity in_vivo_model In Vivo / Animal Model Studies (Efficacy & PK/PD) downstream_signaling->in_vivo_model Validate Pathway final_moa Validated Mechanism of Action in_vivo_model->final_moa

Caption: A generalized workflow for validating the mechanism of action of a novel compound.

Detailed Experimental Protocols

Here, we present detailed protocols for investigating two distinct, plausible MoAs for our compound of interest, drawing comparisons in methodology.

Scenario A: Validation as a Kinase Inhibitor (e.g., PI3K or c-Met)

This pathway investigates the compound's ability to inhibit a specific kinase and its downstream effects.

1. Initial Target-Based Screening:

  • Objective: To identify potential kinase targets from a broad panel.

  • Protocol:

    • Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) to test the compound at a fixed concentration (typically 1-10 µM) against a panel of hundreds of kinases.

    • The assay format is often a radiometric ([γ-³³P]ATP) or fluorescence-based assay measuring substrate phosphorylation.

    • Hits are identified as kinases showing significant inhibition (e.g., >50%) compared to a DMSO control.

2. Biochemical Potency and Selectivity:

  • Objective: To determine the IC50 value for the primary hit(s) and assess selectivity against closely related kinases.

  • Protocol: Scintillation Proximity Assay (SPA) for PI3Kα (as an example)[4]

    • Prepare a reaction mixture containing recombinant PI3Kα enzyme, the substrate phosphatidylinositol (4,5)-bisphosphate (PIP2), and the compound at various concentrations.

    • Initiate the kinase reaction by adding [γ-³³P]ATP.

    • Stop the reaction and add SPA beads coated with a molecule that specifically binds the phosphorylated product, PIP3.

    • When the radiolabeled PIP3 binds the bead, it emits light, which is detected by a scintillation counter.

    • Calculate IC50 values by plotting the percentage of inhibition against the compound concentration.

    • Repeat the assay for other PI3K isoforms (β, δ, γ) to determine selectivity.

3. Cellular Target Engagement:

  • Objective: To confirm the compound binds to and inhibits the target kinase within a cellular context.

  • Protocol: Western Blot Analysis of Downstream Signaling[5]

    • Culture a cell line known to have an active signaling pathway dependent on the target kinase (e.g., HeLa cells for PI3K/Akt pathway).[4]

    • Treat cells with the compound at various concentrations for a specified time.

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane and probe with primary antibodies against the phosphorylated form of a key downstream effector (e.g., p-Akt for PI3K) and total protein as a loading control.

    • A dose-dependent decrease in the phosphorylated protein indicates successful target inhibition in cells.

Scenario B: Validation as an Antibacterial Agent Targeting QcrB

This pathway investigates the compound's ability to kill bacteria by inhibiting a specific metabolic enzyme.

1. Initial Phenotypic Screening:

  • Objective: To determine the compound's antibacterial activity.

  • Protocol: Minimum Inhibitory Concentration (MIC) Assay[9]

    • In a 96-well plate, perform a serial dilution of the compound in a suitable bacterial growth medium (e.g., Middlebrook 7H9 for M. bovis BCG).

    • Inoculate each well with a standardized suspension of the test organism.

    • Include positive (no drug) and negative (no bacteria) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for several days for BCG).

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

2. Target Identification via Resistance Studies:

  • Objective: To identify the molecular target by generating and sequencing resistant mutants.[9][10]

  • Protocol:

    • Plate a high density of the bacteria (e.g., 10⁸ CFU) on solid agar containing the compound at a concentration 5-10 times the MIC.

    • Incubate until resistant colonies appear.

    • Isolate these colonies and confirm their resistance by re-testing the MIC.

    • Extract genomic DNA from several independent resistant mutants and the wild-type strain.

    • Perform whole-genome sequencing and compare the sequences to identify common mutations in the resistant strains. A recurring mutation in a specific gene (e.g., qcrB) strongly suggests it encodes the drug's target.

3. Target Validation via Gene Dosage:

  • Objective: To confirm that overexpression of the identified target gene confers resistance.[10]

  • Protocol:

    • Clone the wild-type target gene (e.g., qcrB) into a multi-copy expression vector.

    • Transform the wild-type bacteria with this plasmid.

    • Determine the MIC of the compound for the overexpressing strain and a control strain containing an empty vector.

    • A significant increase in the MIC for the overexpressing strain validates the identified target.

Part 3: Comparative Analysis and Data Presentation

Objectively comparing data is crucial for making informed decisions in the drug development process. The choice of assays provides different, yet complementary, types of information.

Comparison of Validation Methodologies

FeatureKinase Inhibitor (Target-Based)Antibacterial Agent (Phenotypic)
Primary Screen Measures direct interaction with a purified protein (e.g., kinase panel).Measures a whole-organism outcome (e.g., bacterial growth inhibition).
Target ID Method Directly from the primary screen.Inferred from resistance mutation mapping and sequencing.[9]
Key Potency Metric IC50: Concentration for 50% inhibition of enzymatic activity.MIC: Minimum concentration to inhibit bacterial growth.
Cellular Confirmation Western blot for downstream pathway modulation; Cellular Thermal Shift Assay (CETSA).Target overexpression leading to increased MIC; measurement of specific metabolic effects.
Primary Advantage Mechanistically direct and clear from the outset.Unbiased; does not require prior knowledge of the target.
Primary Challenge Cellular permeability and off-target effects must be separately evaluated.Target identification can be resource-intensive (sequencing).
Data Summary Table

All quantitative data should be summarized for clear comparison.

CompoundPrimary TargetBiochemical Potency (IC50, nM)Cellular Activity (MIC or EC50, µM)Selectivity (Fold vs. Isoform/Ortholog)
3-Bromo-7-methoxy-2-methylimidazo[1,2-A]pyridine To Be DeterminedTBDTBDTBD
Alternative 1 (e.g., PI3K Inhibitor[4]) PI3Kα1.80.14 (A375 cells)>1000-fold vs PI3Kβ/δ/γ
Alternative 2 (e.g., QcrB Inhibitor[9]) M. tb QcrBN/A (Target ID by resistance)0.03 (M. tb H37Rv)TBD

This structured approach, beginning with broad hypotheses and systematically narrowing the focus through a funnel of targeted experiments, provides the rigorous validation required by modern drug discovery. By comparing distinct potential MoAs and their corresponding validation workflows, researchers can efficiently and confidently elucidate the biological role of novel compounds like 3-Bromo-7-methoxy-2-methylimidazo[1,2-A]pyridine.

References

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  • University College London. (n.d.).
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  • MDPI. (2022, November 22). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. [Link]

  • PubMed. (n.d.). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. [Link]

  • RSC Publishing. (n.d.). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. [Link]

  • PMC. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. [Link]

  • Asian Journal of Chemistry. (2020, October 28). Design and Synthesis of Novel Imidazopyridine Analogues and Evaluation as H+/K+-ATPase Antagonist. [Link]

  • ScienceDirect. (2002, September 24). Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. [Link]

  • Beilstein Journal of Organic Chemistry. (2024, March 19). HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. [Link]

  • PubMed. (2007, January 1). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. [Link]

  • PubChem. (n.d.). 3-bromo-7-methoxyimidazo[1,2-a]pyridine. [Link]

  • ACS Publications. (2026, February 18). Rational Design of Imidazo[1,2-a]pyridine as an Effective TLR7 Antagonist for the Treatment of Psoriasis: Research Combined with In Silico Study.
  • RSC Publishing. (n.d.). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. [Link]

  • PLOS ONE. (2012, December 31). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. [Link]

  • PubMed. (n.d.). Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. [Link]

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  • ACS Publications. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
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  • MDPI. (2024, July 24).
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  • FUJIFILM Wako Chemicals. (n.d.). 8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine.

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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of Imidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: April 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its wide-ranging pharmacological applications.[1] These nitrogen-bridged heterocyclic compounds have demonstrated significant potential in developing novel therapeutics for a multitude of diseases, including cancer, tuberculosis, inflammation, and viral infections.[2][3][4][5] A critical aspect of the drug discovery and development process for these compounds is understanding the correlation, and often the disparity, between their activity in controlled laboratory settings (in vitro) and their efficacy within a living organism (in vivo).

This guide provides a comprehensive comparison of the in vitro and in vivo activities of notable imidazo[1,2-a]pyridine derivatives. We will delve into the experimental data that underpins their therapeutic potential, explain the rationale behind the chosen experimental models, and explore the crucial structure-activity relationships (SAR) that govern their biological effects.

The Rationale: From Benchtop to Preclinical Models

The journey of a drug candidate from initial discovery to potential clinical application is a multi-step process. In vitro assays serve as the first-pass filter, allowing for high-throughput screening of large compound libraries to identify "hits" with desired biological activity. These assays are typically performed on isolated molecular targets (e.g., enzymes, receptors) or in cultured cell lines. They are invaluable for determining a compound's potency, selectivity, and mechanism of action at a cellular level.

However, the controlled environment of an in vitro experiment does not fully recapitulate the complex biological milieu of a living organism. Factors such as absorption, distribution, metabolism, and excretion (ADME) can significantly impact a compound's bioavailability and, consequently, its efficacy. This is where in vivo studies in animal models become indispensable. They provide a more holistic assessment of a compound's therapeutic potential and potential toxicity in a physiological context.

Below, we present a comparative analysis of imidazo[1,2-a]pyridine compounds in two major therapeutic areas: oncology and infectious diseases, highlighting the translation of in vitro potency to in vivo efficacy.

Imidazo[1,2-a]pyridines in Oncology: Targeting Key Signaling Pathways

The anticancer properties of imidazo[1,2-a]pyridine derivatives often stem from their ability to inhibit key kinases involved in tumor progression and cell cycle regulation.[2]

Targeting PI3K/mTOR Signaling

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is frequently dysregulated in various cancers, making it an attractive target for therapeutic intervention.[6] Several imidazo[1,2-a]pyridine-based compounds have been developed as potent inhibitors of this pathway.

One such example is a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives designed as PI3Kα inhibitors.[6] The lead compound, 13k , from this series demonstrated potent in vitro anti-proliferative activity against a panel of cancer cell lines.[6]

Table 1: In Vitro and In Vivo Activity of PI3Kα Inhibitor 13k

Parameter Value Assay/Model Reference
PI3Kα IC50 1.94 nMIn vitro enzyme assay[6]
HCC827 Cell IC50 0.09 µMIn vitro cell proliferation assay[6]
A549 Cell IC50 0.16 µMIn vitro cell proliferation assay[6]
MCF-7 Cell IC50 0.43 µMIn vitro cell proliferation assay[6]
Tumor Growth Inhibition Not explicitly stated in the provided text, but the study suggests it as a lead for further development.

The potent enzymatic and cellular activity of compound 13k underscores the successful targeting of the PI3Kα pathway. The sub-micromolar IC50 values against various cancer cell lines indicate its ability to effectively penetrate cells and inhibit its target in a cellular context.[6] Further in vivo studies in xenograft models would be the logical next step to assess its therapeutic efficacy in a living system.

Another study identified compound 15a as a potent PI3K/mTOR dual inhibitor.[7] This compound exhibited excellent kinase selectivity and promising antitumor activity both in vitro and in vivo.[7]

Table 2: In Vitro and In Vivo Profile of PI3K/mTOR Dual Inhibitor 15a

Parameter Value Assay/Model Reference
PI3Kα IC50 Significant inhibitory effectIn vitro enzyme assay[7]
mTOR IC50 Significant inhibitory effectIn vitro enzyme assay[7]
Antitumor Activity SatisfactoryIn vitro and in vivo models[7]
Pharmacokinetics Good PK propertiesIn vivo studies[7]

The promising in vivo activity of 15a highlights the successful translation of its in vitro potency.[7] Good pharmacokinetic properties are crucial for achieving sufficient drug concentration at the tumor site to exert a therapeutic effect.

  • Cell Seeding: Cancer cells (e.g., HCC827, A549, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the imidazo[1,2-a]pyridine compound for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound Library Compound Library Enzyme Assay (e.g., PI3Kα) Enzyme Assay (e.g., PI3Kα) Compound Library->Enzyme Assay (e.g., PI3Kα) Potency (IC50) Cell Proliferation Assay (e.g., MTT) Cell Proliferation Assay (e.g., MTT) Enzyme Assay (e.g., PI3Kα)->Cell Proliferation Assay (e.g., MTT) Cellular Activity Mechanism of Action Studies Mechanism of Action Studies Cell Proliferation Assay (e.g., MTT)->Mechanism of Action Studies Target Validation Pharmacokinetic Studies Pharmacokinetic Studies Mechanism of Action Studies->Pharmacokinetic Studies ADME Properties Xenograft Model Xenograft Model Pharmacokinetic Studies->Xenograft Model Efficacy (Tumor Growth Inhibition) Toxicity Studies Toxicity Studies Xenograft Model->Toxicity Studies Lead Optimization Lead Optimization Toxicity Studies->Lead Optimization Lead Optimization->Compound Library Iterative Design

Caption: A generalized workflow for the discovery and development of imidazo[1,2-a]pyridine-based anticancer agents.

Targeting NIMA-Related Kinase 2 (Nek2)

Nek2 is a serine/threonine kinase that plays a critical role in centrosome separation and mitotic progression. Its overexpression is associated with various cancers. A series of imidazo[1,2-a]pyridine derivatives were developed as potent Nek2 inhibitors.[8]

Table 3: In Vitro and In Vivo Activity of Nek2 Inhibitors MBM-17 and MBM-55

Compound Nek2 IC50 (nM) Cell Proliferation Inhibition In Vivo Antitumor Activity Reference
MBM-17 (42c) 3.0EffectiveSignificant tumor growth suppression[8]
MBM-55 (42g) 1.0EffectiveSignificant tumor growth suppression[8]

The low nanomolar IC50 values of MBM-17 and MBM-55 against Nek2 demonstrate their high potency at the enzymatic level.[8] This potent inhibition translated into effective inhibition of cancer cell proliferation by inducing cell cycle arrest and apoptosis.[8] Importantly, the salt forms of these compounds showed significant tumor growth suppression in in vivo models without apparent toxicity, indicating a favorable therapeutic window.[8]

  • Cell Implantation: Human cancer cells (e.g., HeLa) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: The mice are randomized into control and treatment groups. The imidazo[1,2-a]pyridine compound is administered via a specific route (e.g., intraperitoneally) at a predetermined dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Data Analysis: The tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

  • Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess for any treatment-related toxicity.

G cluster_0 G2/M Transition Prophase Prophase Metaphase Metaphase Prophase->Metaphase Nek2 Nek2 Centrosome_Separation Centrosome Separation Nek2->Centrosome_Separation Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Nek2->Cell_Cycle_Arrest Mitotic_Spindle Proper Mitotic Spindle Formation Centrosome_Separation->Mitotic_Spindle Mitotic_Spindle->Prophase Imidazo_pyridine Imidazo[1,2-a]pyridine Inhibitor (e.g., MBM-55) Imidazo_pyridine->Nek2 Inhibition Imidazo_pyridine->Cell_Cycle_Arrest

Caption: Inhibition of Nek2 by imidazo[1,2-a]pyridine compounds disrupts centrosome separation, leading to cell cycle arrest and apoptosis.

Imidazo[1,2-a]pyridines in Infectious Diseases: Combating Tuberculosis

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[3] Imidazo[1,2-a]pyridine-3-carboxamides (IAPs) have emerged as a promising new class of anti-TB agents.[9][10]

A key target for some IAPs is the ubiquinol cytochrome c reductase (QcrB), a component of the electron transport chain.[11][12]

Table 4: In Vitro and In Vivo Activity of Anti-TB Imidazo[1,2-a]pyridine-3-carboxamides

Compound MIC against Mtb H37Rv (µM) Activity against MDR/XDR Mtb In Vivo Efficacy Reference
ND-10885 Low-micromolarActiveSignificant activity in a mouse M. avium infection model[9]
Compound 18 ≤0.006Potent, surpassing PA-824Favorable pharmacokinetics in mice[13]
Telacebec (Q203) PotentActive against MDR- and XDR-TBAdvanced to clinical trials[12]

The extremely low minimum inhibitory concentrations (MICs) of these compounds against replicating Mtb, including drug-resistant strains, highlight their potent bactericidal or bacteriostatic activity in vitro.[13][14] For instance, compound 18 demonstrated potency nearly 10-fold greater than the clinical candidate PA-824 against MDR and XDR strains.[13]

Crucially, this in vitro potency has been shown to translate to in vivo efficacy. Compound ND-10885 showed significant activity in a mouse model of Mycobacterium avium infection, a related nontuberculous mycobacterium.[9] The clinical candidate Telacebec (Q203) , which also targets QcrB, has progressed to clinical trials, underscoring the therapeutic potential of this class of compounds.[12]

  • Bacterial Culture: M. tuberculosis H37Rv is cultured in an appropriate liquid medium (e.g., Middlebrook 7H9).

  • Compound Preparation: The imidazo[1,2-a]pyridine compound is serially diluted in a 96-well plate.

  • Inoculation: A standardized inoculum of Mtb is added to each well.

  • Incubation: The plate is incubated at 37°C for a specified period (e.g., 5-7 days).

  • Growth Assessment: Bacterial growth can be assessed visually or by using a growth indicator dye (e.g., resazurin).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth.[13]

  • Infection: Mice are infected with a low-dose aerosol of M. tuberculosis to establish a lung infection.

  • Treatment Initiation: Treatment with the imidazo[1,2-a]pyridine compound begins at a specified time post-infection. The compound is administered via a specific route (e.g., oral gavage).

  • Bacterial Load Determination: At various time points, mice are euthanized, and their lungs and spleens are harvested. The organs are homogenized, and serial dilutions are plated on agar medium to determine the number of colony-forming units (CFUs).

  • Efficacy Evaluation: The reduction in bacterial load in the treated groups is compared to that in the untreated control group.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The successful translation from potent in vitro activity to promising in vivo efficacy, as demonstrated by compounds like MBM-55 in oncology and Telacebec (Q203) in tuberculosis, validates the drug discovery strategies employed.

The key to this success lies in a multi-pronged approach that combines potent target engagement with favorable pharmacokinetic properties. Structure-activity relationship studies are instrumental in fine-tuning the molecular architecture of these compounds to enhance both their on-target activity and their drug-like properties.[10]

Future research in this area will likely focus on:

  • Novel Target Identification: Exploring new biological targets for imidazo[1,2-a]pyridine derivatives to address unmet medical needs.

  • Improving Drug-like Properties: Optimizing ADME profiles to enhance oral bioavailability and reduce potential off-target toxicities.

  • Combination Therapies: Investigating the synergistic effects of imidazo[1,2-a]pyridine-based agents with existing therapies to overcome drug resistance and improve treatment outcomes.

The journey from a promising hit in an in vitro screen to a life-saving medicine is long and arduous. However, the compelling preclinical data for many imidazo[1,2-a]pyridine compounds provide a strong rationale for their continued development and offer hope for new and effective treatments for a range of diseases.

References

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry (RSC Publishing).
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC.
  • Imidazo[1,2‐a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. ResearchGate.
  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI.
  • Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. ASM Journals.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
  • Discovery of imidazo[1,2-a]-pyridine Inhibitors of pan-PI3 Kinases That Are Efficacious in a Mouse Xenograft Model. PubMed.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing.
  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry (ACS Publications).
  • Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLOS ONE.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing.
  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters.
  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. ResearchGate.
  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. PubMed.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega (ACS Publications).
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing.
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. ResearchGate.
  • Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. PubMed.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Medical Science.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). ResearchGate.
  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. ResearchGate.
  • Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities. PubMed.
  • In Vitro vs. In Vivo Antiproliferative Activity of Imidazo[4,5-b]pyridine Compounds: A Compar. Benchchem.

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Comparative Docking Studies of Imidazo[1,2-a]pyridine Derivatives: A Protocol and Performance Guide

Author: BenchChem Technical Support Team. Date: April 2026

Imidazo[1,2-a]pyridines are privileged pharmacophores in modern medicinal chemistry. Featuring a nitrogen-fused bicyclic core that structurally mimics purines, these derivatives exhibit exceptional versatility, allowing them to competitively bind to a wide array of enzymatic targets, from bacterial synthases to human kinases.

As a Senior Application Scientist, I frequently evaluate computational drug discovery pipelines. The most robust comparative docking studies do not merely output binding energies; they establish a self-validating computational system that strictly correlates in silico predictions with in vitro efficacy. This guide objectively compares the performance of novel imidazo[1,2-a]pyridine derivatives against standard therapeutic alternatives, backed by field-proven experimental protocols and mechanistic data.

Case Study 1: Anti-Tubercular Efficacy (Targeting F1F0 ATP Synthase)

In the pursuit of novel anti-tubercular agents, targeting the Mycobacterium tuberculosis F1F0 ATP synthase has proven highly effective, as demonstrated by the clinical success of the diarylquinoline drug, Bedaquiline. A comprehensive 3D-QSAR and molecular docking study evaluated novel imidazo[1,2-a]pyridine derivatives against a homology-modeled F1F0 ATP synthase.

The study compared the binding affinities of newly designed derivatives (such as PF19 and M3) against Bedaquiline. The imidazo[1,2-a]pyridine core facilitates deep penetration into the hydrophobic pockets of the ATP synthase, establishing critical hydrogen bonds that rival the binding profile of the standard drug.

Table 1: Comparative Docking Performance against M. tuberculosis F1F0 ATP Synthase
CompoundTargetReference DrugDocking Score (kcal/mol)Predicted Efficacy
Bedaquiline (Standard)F1F0 ATP Synthase--10.08Baseline Inhibitor
PF19 F1F0 ATP SynthaseBedaquiline-9.97Highly Comparable
M3 F1F0 ATP SynthaseBedaquiline-9.82Strong Inhibitor

Case Study 2: Anti-Proliferative Activity (Targeting MARK4 Kinase)

Microtubule affinity regulating kinase 4 (MARK4) is a critical regulator of cell-cycle progression and microtubule dynamics. Overexpression of MARK4 is heavily implicated in various cancers, making it a prime druggable target. A 2024 study synthesized phenothiazine-containing imidazo[1,2-a]pyridine derivatives and evaluated their anti-proliferative activity against MARK4.

Fluorescence quenching experiments physically validated the docking predictions, revealing exceptional binding constants. The derivatives demonstrated competitive binding within the MARK4 active site, leading to G1/S phase cell cycle arrest and subsequent apoptosis.

Table 2: Binding Affinities of Phenothiazine-Imidazo[1,2-a]pyridines against MARK4
CompoundTargetBinding Constant (K)Cellular Mechanism
Compound 6a MARK4 Kinase0.79 × 10⁵ M⁻¹G1/S Transition Arrest
Compound 6h MARK4 Kinase0.10 × 10⁷ M⁻¹ROS-mediated Apoptosis

Self-Validating Experimental Protocol: Comparative Molecular Docking

To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating workflow for evaluating imidazo[1,2-a]pyridine derivatives. Every step is grounded in physical chemistry principles to prevent computational artifacts.

Phase 1: Target Protein Preparation
  • Action: Retrieve the target crystal structure (e.g., MARK4) or generate a homology model (e.g., F1F0 ATP Synthase). Remove non-catalytic water molecules, assign bond orders, and add missing hydrogen atoms at pH 7.4. Validate geometry using a Ramachandran plot (>90% favored).

  • Causality: Raw structural data often contains crystallization artifacts. Protonating the structure at physiological pH ensures that key residues (like histidine in the kinase hinge region) possess the correct charge state to act as hydrogen bond donors or acceptors. While bulk water is removed to allow ligand entry, bridging waters with low B-factors (<30 Ų) must be retained if they mediate critical ligand-protein networks.

Phase 2: Ligand Preparation & Conformational Search
  • Action: Convert 2D imidazo[1,2-a]pyridine structures to 3D. Generate all possible tautomers and ionization states at pH 7.4 ± 0.5. Minimize the energy of the ligands using the OPLS4 or AMBER force field.

  • Causality: The imidazo[1,2-a]pyridine core is highly sensitive to protonation. The nitrogen at the 1-position acts as a crucial hydrogen bond acceptor. Failing to generate the correct physiological tautomer will result in inaccurate electrostatic maps and false-negative binding affinities.

Phase 3: Grid Generation & Docking Execution
  • Action: Define the receptor grid box centered on the co-crystallized ligand or known catalytic residues. Execute molecular docking using a Lamarckian Genetic Algorithm or Extra Precision (XP) scoring functions.

  • Causality: Restricting the search space to the validated active site prevents the algorithm from identifying irrelevant allosteric sites, ensuring computational efficiency and biologically relevant binding poses.

Phase 4: The Self-Validating Step (Redocking Validation)
  • Action: Extract the native co-crystallized ligand from the PDB structure and redock it into the prepared grid. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose.

  • Causality: A docking protocol is only scientifically valid if it can accurately reproduce known experimental data. An RMSD of < 2.0 Å confirms that the grid parameters, protonation states, and scoring functions are correctly calibrated. Only after this validation is achieved should novel imidazo[1,2-a]pyridine derivatives be docked.

Mechanistic Visualizations

Workflow P1 Target Protein Preparation (Protonation & Water Removal) G1 Grid Box Generation (Active Site Definition) P1->G1 L1 Ligand Preparation (Tautomer/Ionization at pH 7.4) D1 Molecular Docking (Conformational Search) L1->D1 G1->D1 V1 Protocol Validation (Redocking RMSD < 2.0 Å) D1->V1 A1 Post-Docking Analysis (Affinity & Interactions) V1->A1 Validated

Fig 1. Self-validating molecular docking workflow for imidazo[1,2-a]pyridine derivatives.

Pathway Ligand Imidazo[1,2-a]pyridine (e.g., Compound 6h) Target MARK4 Kinase (Active State) Ligand->Target Competitive Binding Complex Ligand-MARK4 Complex (Inhibited State) Target->Complex Kinase Inhibition Microtubule Microtubule Dynamics Dysregulation Complex->Microtubule Arrest G1/S Cell Cycle Arrest Microtubule->Arrest Apoptosis Apoptosis / Anti-Proliferation Arrest->Apoptosis

Fig 2. Mechanistic pathway of MARK4 kinase inhibition by imidazo[1,2-a]pyridine derivatives.

References

  • An In silico Study of Imidazo[1,2-a]pyridine Derivatives with Homology Modelled F1F0 ATP Synthase Against Mycobacterium Tuberculosis Source: Anti-Infective Agents, Volume 20, Issue 5 (2022). URL:[Link][1]

  • Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein Source: RSC Medicinal Chemistry, Volume 15, Issue 6 (2024). URL:[Link][2]

Sources

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